

An In-depth Technical Guide to the Pharmacokinetics of Carpalasionin

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Compound of Interest

Compound Name: *Carpalasionin*

Cat. No.: *B1150719*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide compiled using publicly available data for the antipsychotic drug Cariprazine. "**Carpalasionin**" is a fictional name used to demonstrate the creation of a detailed pharmacokinetic whitepaper as per the user's request. All data and experimental protocols are based on studies of Cariprazine.

Introduction

Carpalasionin is a novel dopamine D3-preferring D3/D2 receptor partial agonist. It is under investigation for its potential therapeutic effects in various neuropsychiatric disorders. A thorough understanding of its pharmacokinetic profile is crucial for its continued development and clinical application. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Carpalasionin**, its major active metabolites, and the experimental methodologies used to derive these data.

Pharmacokinetic Profile

The pharmacokinetic properties of **Carpalasionin** are characterized by its slow absorption and elimination, and extensive metabolism into two major active metabolites: desmethyl-**Carpalasionin** (DCAR) and didesmethyl-**Carpalasionin** (DDCAR).[1] Both metabolites have pharmacological activity similar to the parent drug.[1]

Absorption

Following oral administration, **Carpalasionin** is slowly absorbed. A population pharmacokinetic analysis described its absorption using a three-compartment model with zero-order input to a depot compartment, followed by first-order absorption.[1][2]

Distribution

Details on the specific tissue distribution and protein binding of **Carpalasionin** are not extensively detailed in the provided search results. However, the multi-compartment model suggests significant distribution into various tissues.

Metabolism

Carpalasionin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP2D6.[1] The metabolism leads to the formation of two major active metabolites, DCAR and DDCAR.[1] DCAR is further metabolized to DDCAR by the same enzymes.[1]

Excretion

The elimination of **Carpalasionin** and its metabolites is slow.[1] The median time to reach 90% of steady-state concentration is approximately one week for **Carpalasionin** and DCAR, and three weeks for DDCAR.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for **Carpalasionin** and its major active metabolites.

Parameter	Carpalasionin	Desmethyl-Carpalasionin (DCAR)	Didesmethyl-Carpalasionin (DDCAR)
Pharmacokinetic Model	Three-compartment	Two-compartment	Two-compartment
Absorption Model	Zero-order input to depot, then first-order absorption	-	-
Elimination Model	First-order	Linear	Linear
Median Time to 90% Steady State	~1 week[2]	~1 week[2]	~3 weeks[2]

Experimental Protocols

The pharmacokinetic data presented were derived from a population pharmacokinetic analysis that included data from multiple clinical studies.

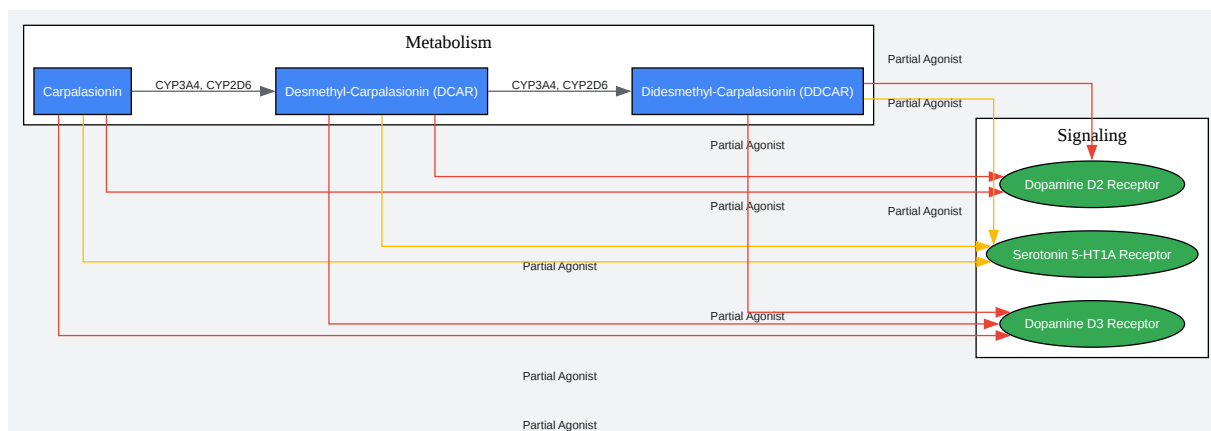
Population Pharmacokinetic Analysis

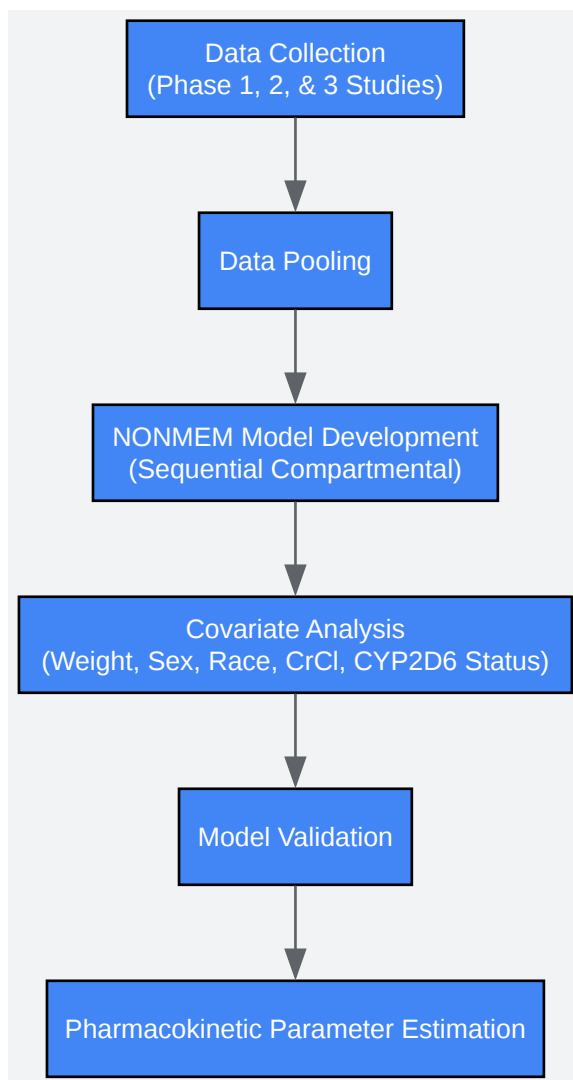
- Study Population: Data was pooled from three phase 1 and ten phase 2/3 studies involving adult patients with schizophrenia or bipolar mania.[1][2]
- Software: Nonlinear mixed-effects pharmacokinetic modeling was performed using the NONMEM software package.[1][2]
- Modeling Approach: A sequential compartmental modeling approach was employed. The elimination rate of **Carpalasionin** was used as the formation rate for DCAR, and the elimination rate of DCAR (with a delay) was used as the formation rate for DDCAR.[1][2]
- Covariate Analysis: The impact of various patient characteristics (e.g., weight, sex, race), creatinine clearance, and CYP2D6 metabolizer status on the pharmacokinetics of **Carpalasionin** and its metabolites was evaluated.[1][2]

Signaling Pathways and Metabolism Workflow

Carpalasionin Metabolism and Signaling Pathway

The following diagram illustrates the metabolic pathway of **Carpalasionin** and its subsequent interaction with dopamine and serotonin receptors.





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References

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